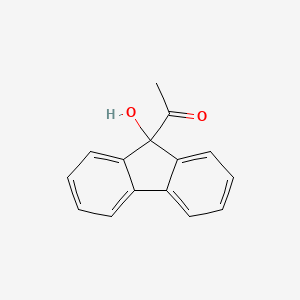
1-(9-Hydroxy-9H-fluoren-9-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9-Hydroxy-9H-fluoren-9-yl)ethanone is an organic compound with the molecular formula C15H12O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a hydroxy group and an ethanone group attached to the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(9-Hydroxy-9H-fluoren-9-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of 1-(9-Hydroxy-9H-fluoren-9-yl)ethanone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(9-Hydroxy-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted fluorenes depending on the electrophile used.
Applications De Recherche Scientifique
1-(9-Hydroxy-9H-fluoren-9-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 1-(9-Hydroxy-9H-fluoren-9-yl)ethanone involves its interaction with various molecular targets and pathways. For example, its hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the aromatic structure allows for π-π interactions with other aromatic systems, which can affect its biological activity.
Comparaison Avec Des Composés Similaires
1-(9-Hydroxy-9H-fluoren-9-yl)ethanone can be compared to other similar compounds such as:
Fluorenol: A hydroxy derivative of fluorene, known for its use as an insecticide and algaecide.
Fluorenone: An oxidized form of fluorene, used in organic synthesis and as a precursor to other chemicals.
9-Methyl-9H-fluoren-2-yl-ethanone: Another fluorene derivative with different substituents, affecting its chemical properties and applications.
Propriétés
Numéro CAS |
62731-49-1 |
|---|---|
Formule moléculaire |
C15H12O2 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
1-(9-hydroxyfluoren-9-yl)ethanone |
InChI |
InChI=1S/C15H12O2/c1-10(16)15(17)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,17H,1H3 |
Clé InChI |
CNLXSOMNJQUZKP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
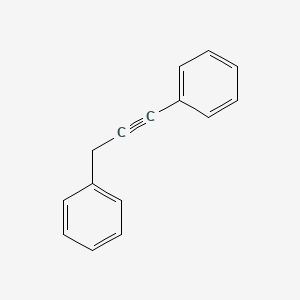
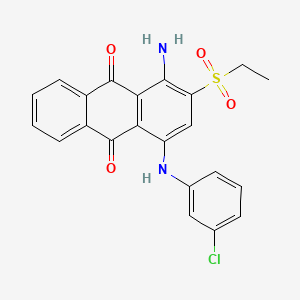
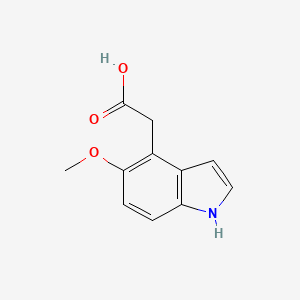
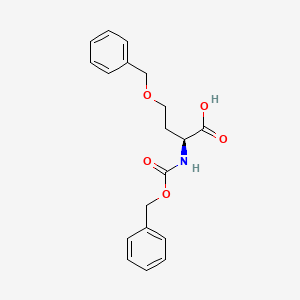
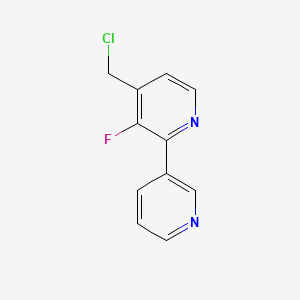


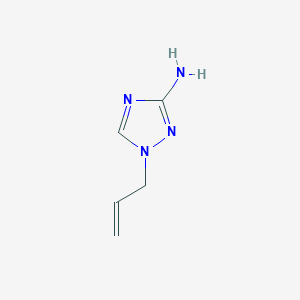
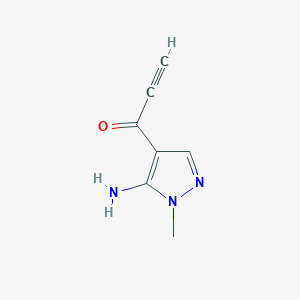
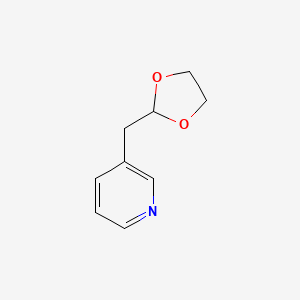
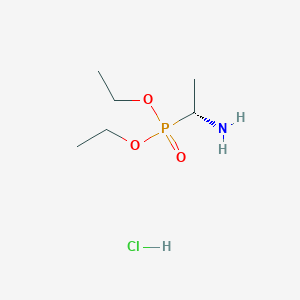
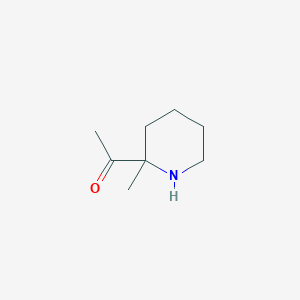
![[(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13146637.png)
